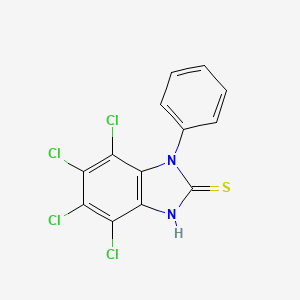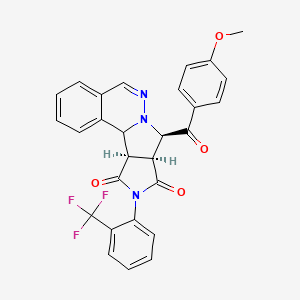
C28H20F3N3O4
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound with the molecular formula C28H20F3N3O4 is a complex organic molecule that has garnered interest in various scientific fields. This compound is characterized by its unique structure, which includes fluorine atoms, nitrogen atoms, and multiple aromatic rings. Its distinct chemical properties make it a valuable subject of study in chemistry, biology, medicine, and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of C28H20F3N3O4 typically involves multiple steps, including the formation of intermediate compounds. The process often starts with the preparation of key building blocks, which are then assembled through a series of chemical reactions. Common synthetic routes include:
Condensation Reactions: Combining smaller molecules to form the larger compound.
Substitution Reactions: Replacing specific atoms or groups within a molecule with others to achieve the desired structure.
Oxidation and Reduction Reactions: Modifying the oxidation state of specific atoms to facilitate the formation of the compound.
Industrial Production Methods
In an industrial setting, the production of This compound may involve large-scale chemical reactors and precise control of reaction conditions. The use of catalysts, temperature control, and purification techniques are essential to ensure high yield and purity of the final product. The process is designed to be efficient and cost-effective, minimizing waste and environmental impact.
Análisis De Reacciones Químicas
Types of Reactions
C28H20F3N3O4: undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products, depending on the reagents and conditions used.
Reduction: Reduction reactions can modify the compound’s structure by adding hydrogen atoms or removing oxygen atoms.
Substitution: The compound can participate in substitution reactions, where specific atoms or groups are replaced by others.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.
Reducing Agents: Such as sodium borohydride or lithium aluminum hydride.
Catalysts: Including transition metals like palladium or platinum.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different functional groups, while reduction can lead to the formation of simpler compounds.
Aplicaciones Científicas De Investigación
C28H20F3N3O4: has a wide range of applications in scientific research:
Chemistry: Used as a reagent or intermediate in organic synthesis.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its therapeutic potential and pharmacological properties.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism by which C28H20F3N3O4 exerts its effects involves interactions with specific molecular targets and pathways. These may include:
Enzyme Inhibition: The compound may inhibit specific enzymes, affecting biochemical pathways.
Receptor Binding: It may bind to receptors on cell surfaces, triggering cellular responses.
Signal Transduction: The compound can influence signal transduction pathways, altering cellular functions.
Comparación Con Compuestos Similares
C28H20F3N3O4: can be compared with other similar compounds to highlight its uniqueness:
Similar Compounds: Include molecules with similar structures, such as those containing fluorine atoms and aromatic rings.
Uniqueness: The specific arrangement of atoms and functional groups in gives it distinct chemical and biological properties, making it valuable for specific applications.
Propiedades
Fórmula molecular |
C28H20F3N3O4 |
|---|---|
Peso molecular |
519.5 g/mol |
Nombre IUPAC |
(11R,12S,16R)-11-(4-methoxybenzoyl)-14-[2-(trifluoromethyl)phenyl]-9,10,14-triazatetracyclo[8.6.0.02,7.012,16]hexadeca-2,4,6,8-tetraene-13,15-dione |
InChI |
InChI=1S/C28H20F3N3O4/c1-38-17-12-10-15(11-13-17)25(35)24-22-21(23-18-7-3-2-6-16(18)14-32-34(23)24)26(36)33(27(22)37)20-9-5-4-8-19(20)28(29,30)31/h2-14,21-24H,1H3/t21-,22+,23?,24-/m1/s1 |
Clave InChI |
PNPHXNPBIFDSSI-MBDJBHLASA-N |
SMILES isomérico |
COC1=CC=C(C=C1)C(=O)[C@H]2[C@@H]3[C@H](C4N2N=CC5=CC=CC=C45)C(=O)N(C3=O)C6=CC=CC=C6C(F)(F)F |
SMILES canónico |
COC1=CC=C(C=C1)C(=O)C2C3C(C4N2N=CC5=CC=CC=C45)C(=O)N(C3=O)C6=CC=CC=C6C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(2R,3R)-2-[(4-methoxyphenyl)methoxy]-7-methyloct-6-ene-1,3-diol](/img/structure/B12630751.png)
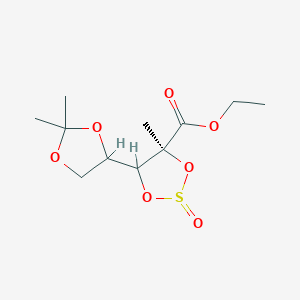
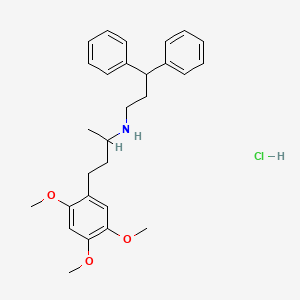
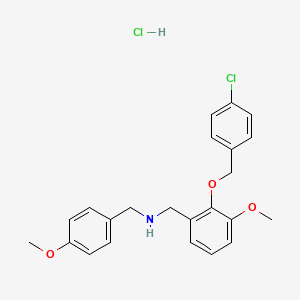
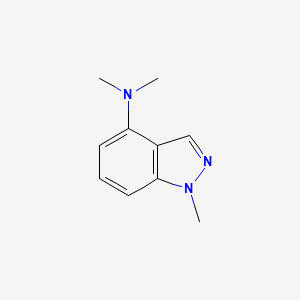
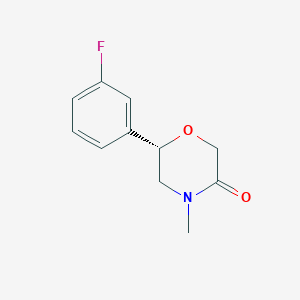
![2,8-Diazaspiro[4.5]decane, 2-cyclobutyl-8-(phenylmethyl)-](/img/structure/B12630788.png)
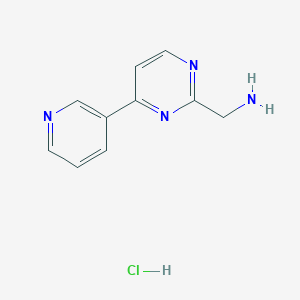
![Methyl 3-fluoro-9-azabicyclo[3.3.1]nonane-9-carboxylate](/img/structure/B12630796.png)
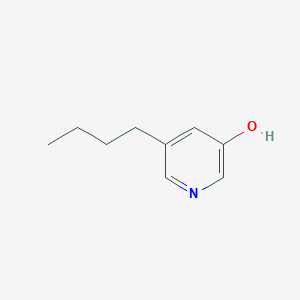
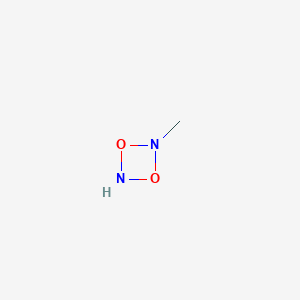
![2'-Deoxy-5-{3-[(perylene-3-carbonyl)amino]prop-1-yn-1-yl}uridine](/img/structure/B12630803.png)
